molecular formula C14H13F3N2O2 B12224343 Methyl 1-(3-methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate

Methyl 1-(3-methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate

Cat. No.: B12224343
M. Wt: 298.26 g/mol
InChI Key: FAJQPIPPBYSSSM-UHFFFAOYSA-N
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Description

Methyl 1-(3-methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(3-methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been shown to be effective in the synthesis of similar compounds, offering advantages such as improved reaction control, higher yields, and reduced waste .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3-methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methylbenzyl group or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methylbenzyl halides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted pyrazoles or benzyl derivatives.

Scientific Research Applications

Methyl 1-(3-methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 1-(3-methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(3-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate
  • Methyl 1-(3-methylbenzyl)-3-(difluoromethyl)-1H-pyrazole-5-carboxylate
  • Methyl 1-(3-methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Uniqueness

Methyl 1-(3-methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is unique due to the specific positioning of the trifluoromethyl group and the methylbenzyl group on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

Methyl 1-(3-methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is a pyrazole derivative that has attracted attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a trifluoromethyl group and a methylbenzyl moiety, which significantly influence its biological properties. The molecular formula is C13H12F3N2O2C_{13}H_{12}F_3N_2O_2, and its structure can enhance lipophilicity, potentially improving membrane permeability.

Research indicates that this compound exhibits significant biological activity primarily through:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which is critical for various metabolic pathways.
  • Receptor Binding : Binding studies suggest that the compound interacts effectively with certain receptors, potentially modulating their activity through hydrogen bonding and hydrophobic interactions facilitated by the trifluoromethyl and carboxylic acid groups.

Anti-inflammatory Properties

Preliminary studies have suggested that this pyrazole derivative may possess anti-inflammatory properties. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and enzymes, which could lead to reduced inflammation in various conditions.

Anticancer Activity

The compound has also been investigated for its anticancer potential. Early research indicates that it may act as an activator of pyruvate kinase M2 (PKM2), a crucial enzyme in cancer metabolism. By modulating the 'Warburg effect', which is often observed in cancer cells, this compound could potentially inhibit tumor growth and proliferation .

Comparative Studies

A comparative analysis with structurally similar compounds reveals varying biological activities:

Compound NameStructural FeaturesUnique Properties
1-(3-Chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acidChlorine atom instead of methyl groupDifferent reactivity due to chlorine's electronegativity
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acidLacks benzyl substituentSimpler structure; may exhibit different biological activity
1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acidFluorine atom at para positionVariations in binding affinity compared to methylbenzyl derivative

These comparisons highlight how modifications to the structure can significantly influence the biological activity of pyrazole derivatives.

Anticancer Efficacy

In a study evaluating various pyrazole derivatives against multiple cancer cell lines, this compound demonstrated promising results with an IC50 value comparable to established anticancer agents . This positions it as a potential candidate for further development in cancer therapy.

Properties

Molecular Formula

C14H13F3N2O2

Molecular Weight

298.26 g/mol

IUPAC Name

methyl 2-[(3-methylphenyl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxylate

InChI

InChI=1S/C14H13F3N2O2/c1-9-4-3-5-10(6-9)8-19-11(13(20)21-2)7-12(18-19)14(15,16)17/h3-7H,8H2,1-2H3

InChI Key

FAJQPIPPBYSSSM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=CC(=N2)C(F)(F)F)C(=O)OC

Origin of Product

United States

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